Diallyl 4-cyclohexene-1,2-dicarboxylate

Catalog No.
S8108441
CAS No.
7495-85-4
M.F
C14H18O4
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diallyl 4-cyclohexene-1,2-dicarboxylate

CAS Number

7495-85-4

Product Name

Diallyl 4-cyclohexene-1,2-dicarboxylate

IUPAC Name

bis(prop-2-enyl) cyclohex-4-ene-1,2-dicarboxylate

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H18O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-6,11-12H,1-2,7-10H2

InChI Key

JJSLFARHVQTZQN-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1CC=CCC1C(=O)OCC=C

Canonical SMILES

C=CCOC(=O)C1CC=CCC1C(=O)OCC=C

Diallyl 4-cyclohexene-1,2-dicarboxylate is an organic compound with the molecular formula C14H18O4\text{C}_{14}\text{H}_{18}\text{O}_{4} and a molecular weight of 250.29 g/mol. It features a cyclohexene ring with two allyl groups and two carboxylate ester functionalities. This compound is known for its unique structure, which allows it to participate in various

  • Oxidation: The allyl groups can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: Reduction reactions may convert the double bonds in the allyl groups to single bonds or reduce the carboxylate groups to alcohols.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the allyl or carboxylate groups.

These reactions are facilitated under various conditions using reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Research on the biological activity of diallyl 4-cyclohexene-1,2-dicarboxylate is limited but suggests potential interactions with biological systems. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. The compound may exhibit neuroprotective properties or influence receptor activity, although specific studies on this compound are necessary to establish its biological profile .

The synthesis of diallyl 4-cyclohexene-1,2-dicarboxylate can be achieved through several methods:

  • Allylation of Cyclohexene Dicarboxylic Acid: This method involves the reaction of cyclohexene-1,2-dicarboxylic acid with allyl bromide in the presence of a base such as sodium hydride.
  • Esterification: The dicarboxylic acid can be esterified using allyl alcohol in the presence of an acid catalyst.
  • Cyclization Reactions: Cyclization methods involving precursors like diallyl malonate can also lead to the formation of the desired compound through controlled reaction conditions .

Diallyl 4-cyclohexene-1,2-dicarboxylate has potential applications in various fields:

  • Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Polymer Chemistry: Due to its reactive double bonds, it can be used in polymerization processes to create new materials with desirable properties.
  • Pharmaceuticals: Its structural characteristics may allow it to interact with biological targets, making it a candidate for drug development .

Interaction studies involving diallyl 4-cyclohexene-1,2-dicarboxylate focus on its reactivity with biological molecules and its potential effects on cellular processes. Research indicates that compounds with similar structures often interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Further investigation is needed to determine specific interactions and mechanisms of action for this compound .

Diallyl 4-cyclohexene-1,2-dicarboxylate shares structural similarities with several other compounds, including:

Compound NameMolecular FormulaUnique Features
Diallyl MaleateC10H14O4Contains a maleic acid moiety; used as a crosslinking agent.
Dimethyl cis-4-Cyclohexene-1,2-dicarboxylateC12H18O4Dimethyl ester variant; used in polymer synthesis.
Diallyl PhthalateC12H14O4Phthalic acid derivative; utilized in plasticizers and resins.

The uniqueness of diallyl 4-cyclohexene-1,2-dicarboxylate lies in its dual functionality as both an allylic compound and a dicarboxylate ester, providing diverse reactivity not seen in simpler analogues .

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

250.12050905 g/mol

Monoisotopic Mass

250.12050905 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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